molecular formula C22H35N5O11 B1261679 dihydrozeatin-9-N-glucoside-O-glucoside

dihydrozeatin-9-N-glucoside-O-glucoside

Cat. No. B1261679
M. Wt: 545.5 g/mol
InChI Key: KDIRTCPHKDPWMQ-ASAMELDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrozeatin-9-N-glucoside-O-glucoside is an N-glycosyldihydrozeatin consisting of dihydrozeatin carrying two alpha-D-glucosyl on the oxygen and the nitrogen at position 9 in the purine ring. It has a role as an Arabidopsis thaliana metabolite. It is a N-glycosyldihydrozeatin and an alpha-D-glucoside.

Scientific Research Applications

Quantification and Identification

  • Dihydrozeatin-9-N-glucoside-O-glucoside, a form of cytokinin, has been quantified in soybean leaves using mass spectrometry methods, highlighting its presence in various plant tissues (Letham & Singh, 1989).
  • It has been identified as a main cytokinin-O-glucoside in Seasol, a commercial liquid organic fertilizer derived from Tasmanian giant bull kelp (Tay, Palni, & Macleod, 1987).

Metabolism and Activity in Plants

  • Research indicates that dihydrozeatin-9-N-glucoside-O-glucoside and similar glucosides are involved in the metabolism of exogenously supplied zeatin in several plant tissues, suggesting a role in natural cytokinin processes in plants (Summons et al., 1979).
  • Studies on radish seedlings reveal that dihydrozeatin-9-N-glucoside-O-glucoside, among other glucosides, may serve as storage forms of cytokinins, playing a significant role in plant growth and development (Mcgaw, Horgan, & Heald, 1985).
  • In photoautotrophic suspension cultures of Chenopodium rubrum, dihydrozeatin-9-N-glucoside-O-glucoside was found to be a predominant metabolite, indicating its importance in the cytokinin metabolism of certain plant cells (Fußeder & Ziegler, 2004).

Role in Cytokinin Bioassays

  • Dihydrozeatin-9-N-glucoside-O-glucoside's activity was assessed in various cytokinin bioassays, providing insights into its role and effectiveness as a cytokinin in different plant physiological processes (Letham, Palni, Tao, Gollnow, & Bates, 1983).
  • In Arabidopsis thaliana, dihydrozeatin-9-N-glucoside-O-glucoside was identified as a novel cytokinin metabolite, further emphasizing its role in the regulation of cytokinin levels in plants (Werner et al., 2003).

Cytokinin Analysis in Microalgae and Other Plant Tissues

  • Analysis of microalgae from the Chlorophyta indicated the absence of significant amounts of dihydrozeatin and its conjugates, providing a comparative perspective on cytokinin profiles across different plant species (Ördög, Stirk, van Staden, Novák, & Strnad, 2004).

Enzymatic Studies

  • Glycosyltransferases in Arabidopsis thaliana have been studied for their role in cytokinin N-glucosylation, including dihydrozeatin-9-N-glucoside-O-glucoside, revealing insights into hormonal homeostasis mechanisms (Hou, Lim, Higgins, & Bowles, 2004).

properties

Product Name

dihydrozeatin-9-N-glucoside-O-glucoside

Molecular Formula

C22H35N5O11

Molecular Weight

545.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]amino]purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C22H35N5O11/c1-9(6-36-22-18(35)16(33)14(31)11(5-29)38-22)2-3-23-19-12-20(25-7-24-19)27(8-26-12)21-17(34)15(32)13(30)10(4-28)37-21/h7-11,13-18,21-22,28-35H,2-6H2,1H3,(H,23,24,25)/t9?,10-,11-,13-,14-,15+,16+,17-,18-,21+,22+/m1/s1

InChI Key

KDIRTCPHKDPWMQ-ASAMELDWSA-N

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)COC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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